molecular formula C15H18BrN3O3 B10827571 MDMB-5Br-INACA

MDMB-5Br-INACA

Cat. No.: B10827571
M. Wt: 368.23 g/mol
InChI Key: QGEVEXPJOKFMAN-GFCCVEGCSA-N
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Description

MDMB-5Br-INACA, also known as methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate, is a synthetic cannabinoid. It is an indazole-3-carboxamide derivative that has been sold as a designer drug. Despite lacking a “tail” group at the indazole 1-position, it surprisingly exhibits psychoactive activity, although it is of relatively low potency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MDMB-5Br-INACA involves the reaction of 5-bromo-1H-indazole-3-carboxylic acid with methyl (2S)-2-amino-3,3-dimethylbutanoate under specific conditions. The reaction typically requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction is carried out at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: MDMB-5Br-INACA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

MDMB-5Br-INACA exerts its effects by interacting with cannabinoid receptors in the body. It binds to the CB1 and CB2 receptors, mimicking the effects of delta-9-tetrahydrocannabinol (THC). The binding of this compound to these receptors leads to the activation of downstream signaling pathways, resulting in psychoactive effects. due to its low potency, the effects are relatively mild compared to other synthetic cannabinoids .

Comparison with Similar Compounds

MDMB-5Br-INACA is similar to other synthetic cannabinoids such as:

  • 4F-MDMB-BINACA
  • 5F-ADB
  • ADB-5’Br-PINACA
  • MDMB-FUBINACA
  • MDMB-5’Br-BUTINACA

Uniqueness: this compound is unique due to its lack of a “tail” group at the indazole 1-position, which is typically present in other synthetic cannabinoids. This structural difference contributes to its relatively low potency and distinct psychoactive profile .

Properties

Molecular Formula

C15H18BrN3O3

Molecular Weight

368.23 g/mol

IUPAC Name

methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate

InChI

InChI=1S/C15H18BrN3O3/c1-15(2,3)12(14(21)22-4)17-13(20)11-9-7-8(16)5-6-10(9)18-19-11/h5-7,12H,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

QGEVEXPJOKFMAN-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br

Origin of Product

United States

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